1-(2-Methylphenyl)-3-phenylthiourea
Overview
Description
1-(2-Methylphenyl)-3-phenylthiourea is an organic compound belonging to the class of thioureas Thioureas are characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms This particular compound features a phenyl group and a 2-methylphenyl group attached to the nitrogen atoms, making it a derivative of thiourea
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Methylphenyl)-3-phenylthiourea can be synthesized through several methods. One common approach involves the reaction of 2-methylphenyl isothiocyanate with aniline. The reaction typically occurs in a solvent such as ethanol or acetonitrile, under reflux conditions for several hours. The product is then purified through recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, often involving catalysts to speed up the reaction.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylphenyl)-3-phenylthiourea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to the corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thioureas.
Scientific Research Applications
1-(2-Methylphenyl)-3-phenylthiourea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is used in the production of polymers and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1-(2-Methylphenyl)-3-phenylthiourea exerts its effects involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of urea into ammonia and carbon dioxide . This inhibition is crucial in reducing the pathogenicity of certain bacteria that rely on urease activity.
Comparison with Similar Compounds
- 1-Phenyl-3-(2-methylphenyl)thiourea
- 1-(3-Chlorophenyl)-3-phenylthiourea
- 1-(2-Methylphenyl)-3-(4-methylphenyl)thiourea
Comparison: 1-(2-Methylphenyl)-3-phenylthiourea is unique due to the specific arrangement of its phenyl and 2-methylphenyl groups, which confer distinct chemical and biological properties. Compared to other thioureas, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows it to participate in a range of chemical reactions and makes it a valuable tool in research and industrial applications. Ongoing studies continue to uncover its full potential and possible new applications.
Properties
IUPAC Name |
1-(2-methylphenyl)-3-phenylthiourea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2S/c1-11-7-5-6-10-13(11)16-14(17)15-12-8-3-2-4-9-12/h2-10H,1H3,(H2,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMMWMCXMSYXCNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30923834 | |
Record name | N-(2-Methylphenyl)-N'-phenylcarbamimidothioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30923834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
18.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47203980 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1215-77-6 | |
Record name | NSC37120 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37120 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(2-Methylphenyl)-N'-phenylcarbamimidothioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30923834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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